alpha-D-Cellobiosyl fluoride

Vue d'ensemble

Description

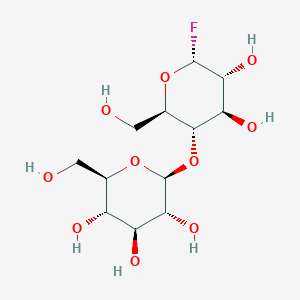

Alpha-Cellobiosyl fluoride is a chemical compound derived from cellobiose, a disaccharide composed of two glucose molecules linked by a beta-1,4-glycosidic bond

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Alpha-Cellobiosyl fluoride can be synthesized through the fluorination of cellobiose derivatives. One common method involves the conversion of cellobiose octa-acetate to alpha-cellobiosyl fluoride using hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under mild conditions, ensuring the preservation of the glycosidic bond.

Industrial Production Methods

While the industrial production of alpha-cellobiosyl fluoride is not as widespread as other chemical compounds, it can be produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Alpha-Cellobiosyl fluoride undergoes various chemical reactions, including hydrolysis, substitution, and polymerization.

Common Reagents and Conditions

Hydrolysis: This reaction involves the cleavage of the glycosidic bond in the presence of water, often catalyzed by enzymes such as cellobiohydrolases.

Substitution: Involves the replacement of the fluoride group with other functional groups using appropriate reagents.

Polymerization: Catalyzed by enzymes, this reaction leads to the formation of polysaccharides.

Major Products

Hydrolysis: Produces cellobiose and fluoride ions.

Substitution: Results in various substituted cellobiose derivatives.

Polymerization: Leads to the formation of cellulose and other polysaccharides.

Applications De Recherche Scientifique

Alpha-Cellobiosyl fluoride is utilized in several scientific research applications:

Enzymology: Used as a substrate to study the activity and specificity of glycoside hydrolases.

Synthetic Chemistry: Serves as a building block for the synthesis of complex carbohydrates and polysaccharides.

Biotechnology: Employed in the development of bio-based materials and bioconversion processes.

Medicine: Investigated for its potential role in drug delivery systems and as a diagnostic tool.

Mécanisme D'action

The mechanism of action of alpha-cellobiosyl fluoride involves its interaction with specific enzymes, such as cellobiohydrolases. These enzymes catalyze the hydrolysis of the glycosidic bond, leading to the release of cellobiose and fluoride ions. The process follows Michaelis-Menten kinetics, indicating a highly specific and efficient enzymatic reaction.

Comparaison Avec Des Composés Similaires

Similar Compounds

Beta-Cellobiosyl fluoride: Another isomer of cellobiosyl fluoride with different enzymatic properties.

Cellobiose octa-acetate: A precursor used in the synthesis of alpha-cellobiosyl fluoride.

Cellulose: A polysaccharide composed of glucose units, similar in structure but significantly larger in molecular weight.

Uniqueness

Alpha-Cellobiosyl fluoride is unique due to its specific interaction with glycoside hydrolases and its potential applications in synthetic chemistry and biotechnology. Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.

Activité Biologique

Alpha-D-cellobiosyl fluoride is a glycosyl fluoride that has garnered attention due to its potential biological activity, particularly in enzymatic hydrolysis and its role as a substrate for various glycoside hydrolases. This article will explore the biological activity of this compound, including its enzymatic interactions, kinetic properties, and implications for further research.

Enzymatic Hydrolysis

This compound is primarily hydrolyzed by cellobiohydrolases, particularly those from fungal sources such as Trichoderma virens and Humicola insolens. The hydrolysis of this compound follows Michaelis-Menten kinetics, indicating a well-defined enzymatic mechanism.

Key Findings:

- Cellobiohydrolase II Activity : Studies have shown that Cellobiohydrolase II hydrolyzes both alpha- and beta-D-cellobiosyl fluorides to produce alpha-cellobiose at comparable rates. The mechanism involves the departure of fluoride ions, which suggests that the enzyme catalyzes the reaction through a process analogous to the SNi reaction observed in other glycosyl fluorides .

- Kinetic Parameters : The kinetic parameters for the hydrolysis of this compound have been characterized, revealing that the enzyme exhibits a higher catalytic efficiency for alpha-fluorides compared to beta-fluorides. This difference may be attributed to the stereochemical configuration influencing enzyme-substrate interactions .

Case Studies

Several case studies have highlighted the biological significance of this compound in various contexts:

- Enzymatic Versatility : Research demonstrated that the hydrolysis of this compound by Trichoderma enzymes not only leads to cellobiose production but also supports broader applications in biocatalysis and biofuel production. This versatility underscores its importance in industrial biotechnology .

- Glycoside Hydrolases : A study focusing on glycoside hydrolases revealed that these enzymes could utilize this compound effectively, showcasing its potential as a substrate in synthetic biology applications for oligosaccharide production .

Biological Implications

The biological activity of this compound extends beyond simple hydrolysis; it plays a crucial role in understanding cellulose degradation and biomass conversion processes.

- Biomass Conversion : The ability of enzymes to efficiently hydrolyze glycosyl fluorides like this compound is integral to developing sustainable methods for converting lignocellulosic biomass into fermentable sugars. This process is vital for bioethanol production and other bio-based materials .

Data Summary

The following table summarizes key data concerning the enzymatic activity associated with this compound:

| Enzyme | Substrate | Product | Kinetic Model | Notes |

|---|---|---|---|---|

| Cellobiohydrolase II | This compound | Alpha-cellobiose | Michaelis-Menten | Comparable rates with beta-fluoride |

| Cellobiohydrolase I | Beta-D-cellobiosyl fluoride | Alpha-cellobiose | Michaelis-Menten | Hydrolyzes only beta-fluoride |

| Trichoderma enzymes | Various glycosyl fluorides | Oligosaccharides | Not specified | Broad substrate specificity |

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21FO10/c13-11-8(19)7(18)10(4(2-15)21-11)23-12-9(20)6(17)5(16)3(1-14)22-12/h3-12,14-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJMJSVSVMGORJ-MFRLZQSSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)F)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)F)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21FO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.